molecular formula C13H14N4O B2959980 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1706150-49-3

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2959980
CAS No.: 1706150-49-3
M. Wt: 242.282
InChI Key: FNJNUGLKFSMTCK-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.282. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Stereospecific Synthesis: A stereospecific synthesis process involving 1,3-dipolar cycloadditions to sugar-derived enones has been reported, resulting in enantiomerically pure pyrrolidines. This process includes reactions with sugar enones derived from pentoses such as D-xylose and L-arabinose, generating a variety of pyrrolidines with defined stereochemistry (Oliveira Udry et al., 2014).

Biological Activity

  • Dihydropyrimidinone (DHPM) Derivatives: Dihydropyrimidinones, which include pyrimidin-6(5H)-yl derivatives, have been noted for their versatile biological activities. These activities span across antitumoral, anti-inflammatory, antibacterial, and calcium channel antagonism/inhibition. The review highlights the need for further in vivo studies to better understand the pharmacological potential of these compounds (Matos et al., 2018).

Pharmaceutical Applications

  • Anti-Tubercular Agents: Substituted 4,6-diarylpyrimidines and 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives have been synthesized and shown significant anti-tubercular activity against Mycobacterium tuberculosis. These compounds offer potential as therapeutic agents in treating tuberculosis (Pathak et al., 2014).

Chemical Properties and Applications

  • Heterocyclic Chalcone Derivatives: Novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore have been synthesized. These derivatives have been applied to polyester fibers, producing a range of colors and demonstrating their potential in dye and pigment industries (Ho & Yao, 2013).

Materials Science and Photokinetics

  • Solvent Impact on Photokinetics: The solvent plays a significant role in the photokinetics of 2(1H)-pyrimidinone derivatives. The study reveals how different solvents affect the S1 lifetime and photophysical properties of these compounds, which is crucial in understanding their behavior in various environments (Ryseck et al., 2013).

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(9-16-4-1-2-5-16)17-6-3-12-11(8-17)7-14-10-15-12/h1-2,4-5,7,10H,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJNUGLKFSMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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